molecular formula C8H4N2O4 B044079 7-Nitroindoline-2,3-dione CAS No. 112656-95-8

7-Nitroindoline-2,3-dione

Cat. No. B044079
CAS RN: 112656-95-8
M. Wt: 192.13 g/mol
InChI Key: GVZRFFXBGZSJTH-UHFFFAOYSA-N
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Description

7-Nitroindoline-2,3-dione (NID) is a synthetic indolyl ketone derivative and is a well-known acceptor molecule for various nucleophiles. It is an indole derivative that has been found to be useful in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease .


Molecular Structure Analysis

The molecular formula of 7-Nitroindoline-2,3-dione is C8H4N2O4 . The SMILES string representation is [O-]N+=CC=C1)NC2=O)=O . The InChI representation is 1S/C8H4N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(7)12/h1-3H,(H,9,11,12) .

Scientific Research Applications

Medicinal Chemistry: Inhibitors of Mycobacterium Tuberculosis

7-Nitroindoline-2,3-dione derivatives, particularly Schiff bases, have been studied for their inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase . These compounds show promise as novel inhibitors, with some derivatives exhibiting IC50 values ranging from 50–157 μM. The strong interactions with the enzyme active site suggest potential for developing new anti-tuberculosis drugs.

Biochemistry: Xanthine Oxidase Inhibition

Indolinedione-coumarin hybrids, which include 7-Nitroindoline-2,3-dione structures, have been synthesized and evaluated for their xanthine oxidase inhibitory activity . These hybrids are designed to combat hyperuricemia, with some showing potent IC50 values, indicating their potential as anti-hyperuricemic agents.

Safety and Hazards

7-Nitroindoline-2,3-dione is harmful if swallowed . It is recommended to avoid inhalation of vapour or mist . Also, it is advised to prevent dispersion of dust and to wash hands and face thoroughly after handling .

properties

IUPAC Name

7-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(7)12/h1-3H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZRFFXBGZSJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397444
Record name 7-nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitroindoline-2,3-dione

CAS RN

112656-95-8
Record name 7-nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112656-95-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Hydroxyimino-N-(2-nitro-phenyl)-acetamide (15 g, 72 mmol) was carefully added in small portions over a period of 30 min to a stirred solution of conc. sulphuric acid (45 mL) which was preheated to 90° C. The reaction mixture was stirred for another 2 h at the same temperature then cooled to room temperature, poured into crushed ice. The precipitated products were collected by filtrations, washed with water and dried in a vacuum oven to get 9 g (65%) of brick red colour powder.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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